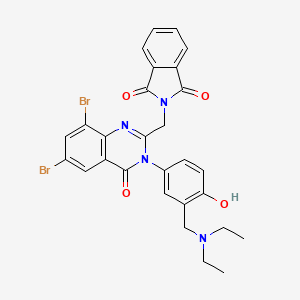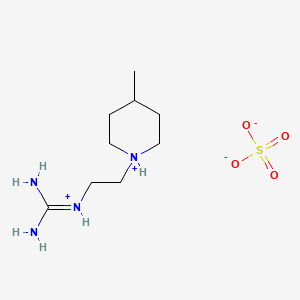
1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate is a complex organic compound that features a guanidine group linked to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate typically involves the reaction of 4-methylpiperidine with ethyl isocyanate to form an intermediate, which is then reacted with guanidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the guanidine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted guanidines .
Applications De Recherche Scientifique
1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an antihypertensive agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate involves its interaction with specific molecular targets. It is believed to act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit adrenergic receptors, leading to its antihypertensive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethylguanidine sulfate
- Methylguanidine hydrochloride
- 1,1,3,3-Tetramethylguanidine
Uniqueness
1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate is unique due to its specific structural features, which confer distinct biochemical properties. Its combination of a piperidine ring and a guanidine group makes it particularly versatile in various chemical reactions and applications .
Propriétés
Numéro CAS |
14156-67-3 |
|---|---|
Formule moléculaire |
C9H22N4O4S |
Poids moléculaire |
282.36 g/mol |
Nom IUPAC |
diaminomethylidene-[2-(4-methylpiperidin-1-ium-1-yl)ethyl]azanium;sulfate |
InChI |
InChI=1S/C9H20N4.H2O4S/c1-8-2-5-13(6-3-8)7-4-12-9(10)11;1-5(2,3)4/h8H,2-7H2,1H3,(H4,10,11,12);(H2,1,2,3,4) |
Clé InChI |
ZHEYVKXAQVEKCA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC[NH+](CC1)CC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


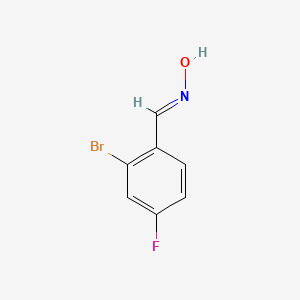
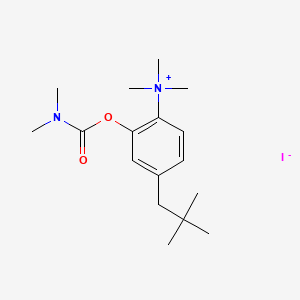

![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)

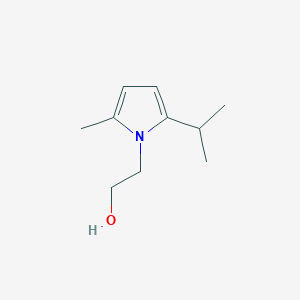
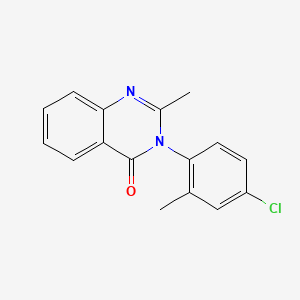
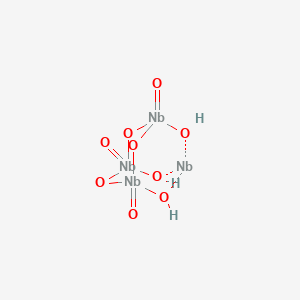

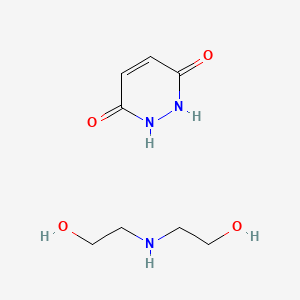
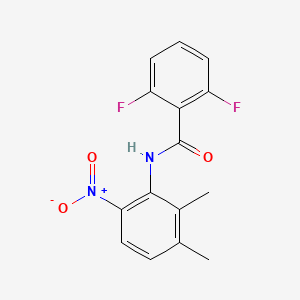
![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)
